1-Phenyl-3-(3-methoxyphenyl)-1-propanol
Description
1-Phenyl-3-(3-methoxyphenyl)-1-propanol is a secondary alcohol characterized by a propanol backbone substituted with phenyl and 3-methoxyphenyl groups at the 1- and 3-positions, respectively. These analogs vary in substituents, synthesis routes, and applications, offering insights into how structural modifications influence chemical behavior and biological activity.
Properties
Molecular Formula |
C16H18O2 |
|---|---|
Molecular Weight |
242.31 g/mol |
IUPAC Name |
3-(3-methoxyphenyl)-1-phenylpropan-1-ol |
InChI |
InChI=1S/C16H18O2/c1-18-15-9-5-6-13(12-15)10-11-16(17)14-7-3-2-4-8-14/h2-9,12,16-17H,10-11H2,1H3 |
InChI Key |
RZIDGSUSLLLLFD-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC(=C1)CCC(C2=CC=CC=C2)O |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
1-(3-Methoxyphenyl)-1-Propanol Derivatives
2,2-Dimethyl-1-(3-methoxyphenyl)-1-propanol
- Structure: Branched alkyl chain (2,2-dimethyl) at the propanol backbone.
- Synthesis : Used as a key intermediate in the synthesis of 5-[1-(3-methoxyphenyl)-2,2-(dimethyl)propoxymethyl] uracil (6b), a modified nucleoside analog .
1-(3-Methoxy-4-phenylmethoxyphenyl)propan-1-ol
Phenyl-Propanol Derivatives with Amino Substituents
1-Phenyl-2-decanoylamino-3-morpholino-1-propanol (PDMP)
- Structure: Morpholino group at the 3-position and decanoylamino at the 2-position.
- Pharmacological Activity :
- Comparison: The morpholino and decanoylamino groups enhance biochemical targeting compared to the methoxyphenyl group in the parent compound.
1-o-Chlorophenyl-1-phenyl-3-dimethylaminopropanol
- Structure: Chlorine substituent on the phenyl ring and dimethylamino group at the 3-position.
- Synthesis : Produced via hydrogenation and dimethylation steps, highlighting the role of substituents in directing synthetic pathways .
- Activity : Demonstrates how electronegative substituents (e.g., Cl) and tertiary amines can modulate pharmacological properties.
Ketone Analogs
1-(3-Methoxyphenyl)-2-propanone (3-Methoxyphenylacetone)
Structural and Functional Analysis Table
Key Findings and Implications
Substituent Effects: Electron-donating groups (e.g., methoxy) enhance solubility and influence electronic properties, while bulky groups (e.g., benzyloxy) increase hydrophobicity. Amino groups (e.g., morpholino) enable targeted biochemical interactions, such as enzyme inhibition or drug efflux modulation.
Synthetic Flexibility :
- Branched analogs (e.g., 2,2-dimethyl) require tailored condensation methods, whereas linear derivatives are more amenable to standard alkylation/acylation.
Pharmacological Potential: PDMP exemplifies how propanol derivatives can be optimized for therapeutic applications through strategic substituent addition.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
